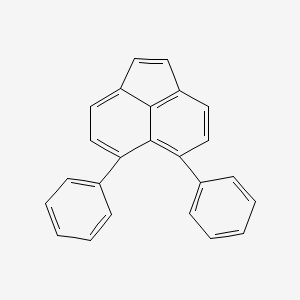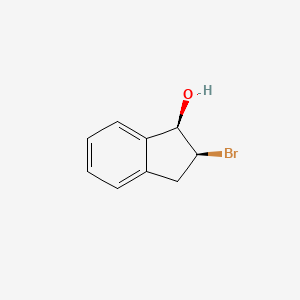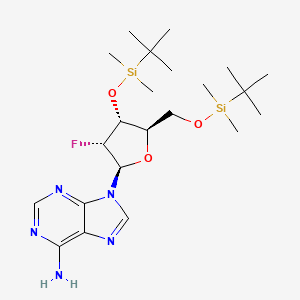![molecular formula C18H10N2S3 B13351430 4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine is a complex organic compound characterized by its unique trithiatricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the trithiatricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyridin-4-yl)-1,2,4-triazole: Another pyridine-containing compound with notable biological activity.
3-(pyridin-4-yl)-1,2,4-triazine: Known for its antiviral properties.
1,3,6,8-tetra(pyridin-4-yl)pyrene: Used in photocatalytic applications.
Uniqueness
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine is unique due to its trithiatricyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H10N2S3 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine |
InChI |
InChI=1S/C18H10N2S3/c1-5-19-6-2-11(1)13-9-15-17(22-13)18-16(21-15)10-14(23-18)12-3-7-20-8-4-12/h1-10H |
Clave InChI |
CEHQWJSJGMUDAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC3=C(S2)C4=C(S3)C=C(S4)C5=CC=NC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-1-(2-methoxyethyl)-5-oxo-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyrrolidine-3-carbonitrile](/img/structure/B13351352.png)
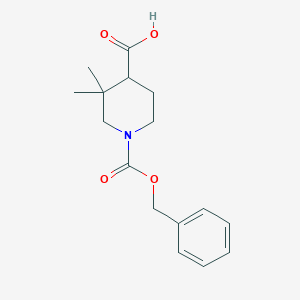
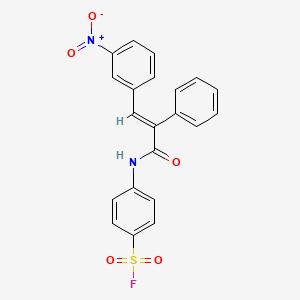
![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)

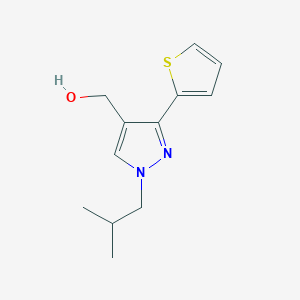
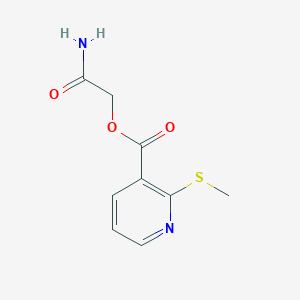
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)

